(±)-β-Santalene
Description
Properties
CAS No. |
37876-50-9 |
|---|---|
Molecular Formula |
C₁₅H₂₄ |
Molecular Weight |
204.35 |
Synonyms |
exo-2-Methyl-3-methylene-2-(4-methyl-3-pentenyl)-bicyclo[2.2.1]heptane; exo-(±)-2-methyl-3-methylene-2-(4-methyl-3-pentenyl)-bicyclo[2.2.1]heptane_x000B_ |
Origin of Product |
United States |
Elucidation of ± β Santalene Biosynthesis Pathways
Upstream Isoprenoid Precursor Pathways
The biosynthesis of all terpenoids, including (±)-β-santalene, originates from the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govgoogle.com In plants, these precursors are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. nih.govfrontiersin.org While the MEP pathway is generally associated with the production of hemi-, mono-, and diterpenes, the MVA pathway is the primary source of precursors for sesquiterpenes like santalene. frontiersin.orgu-tokyo.ac.jp
Mevalonate Pathway Contribution to Farnesyl Diphosphate (FPP) Biosynthesis
The mevalonate (MVA) pathway is a crucial metabolic route for the production of farnesyl diphosphate (FPP), the direct precursor for all sesquiterpenes. nih.govontosight.aizfin.orguni.lu This pathway commences with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, a reaction catalyzed by acetoacetyl-CoA thiolase. ontosight.ai Subsequently, HMG-CoA synthase facilitates the conversion of acetoacetyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). ontosight.ai The reduction of HMG-CoA to mevalonate by HMG-CoA reductase is a critical rate-limiting step in the MVA pathway. ontosight.ai
Following its formation, mevalonate undergoes a series of phosphorylation steps, first to mevalonate-5-phosphate and then to mevalonate-5-diphosphate. ontosight.ai The final step in the formation of the initial C5 building block is the decarboxylation of mevalonate-5-diphosphate to yield isopentenyl diphosphate (IPP). ontosight.ai In the yeast Saccharomyces cerevisiae, a model organism often used for studying and engineering isoprenoid pathways, the enzymes involved in this cascade include Erg10 (acetoacetyl-CoA thiolase), Erg13 (HMG-CoA synthase), Hmg1 or Hmg2 (HMG-CoA reductase), Erg12 (mevalonate kinase), Erg8 (phosphomevalonate kinase), and Erg19 (mevalonate pyrophosphate decarboxylase). nih.gov
Role of Isopentenyl Diphosphate and Dimethylallyl Diphosphate
Isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), are the fundamental five-carbon units from which all isoprenoids are constructed. nih.govgoogle.comresearchgate.net The isomerization of the less reactive IPP to the more electrophilic DMAPP is catalyzed by the enzyme isopentenyl diphosphate isomerase (IPP isomerase). wikipedia.org This conversion is a pivotal step, as DMAPP serves as the initial electrophile for the subsequent condensation reactions. nih.gov
The synthesis of the C15 precursor for sesquiterpenes, farnesyl diphosphate (FPP), is achieved through the sequential head-to-tail condensation of IPP molecules with DMAPP. nih.govnih.gov Farnesyl diphosphate synthase (FPPS) catalyzes these reactions, first adding one molecule of IPP to DMAPP to form the C10 intermediate, geranyl diphosphate (GPP). nih.govoup.com A second IPP molecule is then added to GPP to yield the final C15 product, FPP. nih.gov This FPP molecule is the direct substrate for santalene synthases. nih.govnih.gov
Characterization of Santalene Synthases
The final and decisive step in the biosynthesis of the santalene skeleton is the cyclization of the linear FPP molecule, a complex reaction catalyzed by a class of enzymes known as terpene synthases, specifically santalene synthases. nih.govresearchgate.net
Identification and Functional Characterization of Key Enzymes (e.g., SaSSy, SanSyn)
Several santalene synthase enzymes have been identified and characterized from various plant sources. Notably, from the sandalwood tree Santalum album, the enzyme SaSSy has been cloned and functionally characterized. nih.govresearchgate.net When incubated with (E,E)-FPP, recombinant SaSSy produces a mixture of sesquiterpenes, including α-santalene, β-santalene, epi-β-santalene, and α-exo-bergamotene. nih.govgeneralbiol.comnih.gov
Another well-characterized santalene synthase is SanSyn, isolated from the tropical fruit Clausena lansium (wampee). generalbiol.comnih.gov Unlike the product-promiscuous SaSSy, SanSyn exhibits high product specificity, predominantly producing α-santalene, which can account for over 90% of its total products. generalbiol.comnih.gov This difference in product profile is attributed to key amino acid residues within the active site that influence the conformational dynamics of the reaction intermediates. generalbiol.comresearchgate.net For instance, the residue F441 in SanSyn has been identified as crucial for restricting the intermediate's conformation, leading to the preferential formation of α-santalene. researchgate.netresearchgate.net
Kinetic parameters for some of these enzymes have been determined, providing insights into their catalytic efficiency. However, reported values can vary between studies, highlighting the challenges in standardizing these measurements. generalbiol.com
Table 1: Characterized Santalene Synthases
| Enzyme | Source Organism | Major Products | Reference |
|---|---|---|---|
| SaSSy | Santalum album | α-santalene, β-santalene, epi-β-santalene, α-exo-bergamotene | nih.govgeneralbiol.com |
| SanSyn | Clausena lansium | α-santalene (>90%) | generalbiol.comnih.gov |
| SspiSSy | Santalum spicatum | α-santalene, β-santalene, epi-β-santalene, α-exo-bergamotene | nih.govgeneralbiol.com |
| SauSSy | Santalum austrocaledonicum | α-santalene, β-santalene, epi-β-santalene, α-exo-bergamotene | nih.gov |
Substrate Specificity and Promiscuity of Santalene Synthases
While the primary substrate for santalene synthases is (E,E)-FPP, some of these enzymes exhibit a degree of substrate promiscuity. For example, SaSSy from Santalum album has been shown to accept (Z,Z)-FPP as a substrate, producing a different mixture of products including α-endo-bergamotene, α-santalene, (Z)-β-farnesene, epi-β-santalene, and β-santalene. frontiersin.orgnih.gov This demonstrates that the stereochemistry of the substrate can significantly influence the outcome of the cyclization reaction.
In contrast, other santalene synthases, like SanSyn, display high substrate specificity, primarily utilizing (E,E)-FPP to generate a more defined product profile. generalbiol.comresearchgate.net The product specificity of these enzymes is largely determined by the precise architecture of their active sites, which stabilizes specific carbocation intermediates during the complex cyclization cascade. frontiersin.org
Orthologous Santalene Synthases Across Plant Species
Orthologous santalene synthase genes have been identified in various plant species, suggesting a conserved evolutionary origin for this biosynthetic capability. researchgate.net For instance, orthologs of SaSSy have been cloned and characterized from other sandalwood species, such as Santalum spicatum (SspiSSy) and Santalum austrocaledonicum (SauSSy). nih.govresearchgate.net These orthologous enzymes generally catalyze the formation of a similar mixture of santalene and bergamotene (B12702309) isomers from (E,E)-FPP, indicating a strict functional conservation that has likely played a significant role in the evolution of the Santalum genus. nih.govresearchgate.net
Phylogenetically, many of these santalene synthases, along with related bisabolene (B7822174) synthases, belong to the TPS-b subfamily of terpene synthases, which is more commonly associated with monoterpene synthesis in angiosperms. nih.govresearchgate.net The identification of santalene synthases in diverse plant families, from Santalaceae to Rutaceae (Clausena lansium), points to either a widespread distribution of this gene family or instances of convergent evolution.
Mechanistic Investigations of Enzymatic Cyclization
The formation of (±)-β-santalene is catalyzed by santalene synthases, which orchestrate a complex cyclization of the linear precursor, farnesyl diphosphate (FPP). This process involves a cascade of highly reactive carbocation intermediates.
Computational studies, particularly using density functional theory (DFT) and quantum mechanics/molecular mechanics (QM/MM) methods, have been instrumental in elucidating the complex carbocation cascade in β-santalene biosynthesis. mdpi.comnih.govresearchgate.net These theoretical investigations provide insights into the energetics and stereoelectronic features of the transition states and intermediates involved. mdpi.com The cyclization is initiated by the ionization of FPP, leading to a farnesyl cation, which then undergoes a 1,6-cyclization to form a key bisabolyl cation intermediate. acs.org QM/MM calculations have shown that in the gas phase, the formation of the bisabolyl cation is exergonic and proceeds without a significant energy barrier. acs.org However, within the enzyme's active site, the energy of this cation is raised, a phenomenon attributed to the loss of electrostatic interactions with the pyrophosphate moiety. acs.org
Further computational analysis has explored the subsequent rearrangements. For instance, in the product-promiscuous santalene synthase from Santalum album (SaSSy), the (6S)-bisabolyl cation is formed and proceeds through a series of intermediates. nih.gov QM/MM molecular dynamics simulations have mapped the energy profiles from the initial bisabolyl cation to the final santalene products, identifying key non-classical carbocation intermediates and their relative stabilities. nih.govresearchgate.net These studies highlight how the enzyme environment stabilizes certain intermediates, such as through cation-π interactions with aromatic residues, guiding the reaction towards specific products. nih.govbeilstein-journals.org The potential energy surfaces are often flat, suggesting that once the initial ionization occurs, minimal enzymatic intervention may be needed to guide the subsequent rearrangements. nih.gov
The stereochemistry of the final products in santalene biosynthesis is dictated by the initial folding of the FPP substrate and the stereochemical course of the cyclization and rearrangement steps. The initial 6,1-closure of the farnesyl carbocation can lead to either the (6R)- or (6S)-bisabolyl cation. expasy.orgcreative-enzymes.comqmul.ac.ukgenome.jp The (6S)-bisabolyl cation is the precursor to (-)-β-santalene. creative-enzymes.com The conformation of the isoprenyl side chain in the carbocation intermediates plays a crucial role in determining the ultimate santalene and bergamotene products. mdpi.com
The enzyme exerts strict stereochemical control throughout the cascade. mdpi.com Following the formation of the bisabolyl cation, a series of hydride and methyl shifts, along with further cyclizations and rearrangements, occur. nih.gov The enzyme's active site acts as a template, guiding the conformation of the substrate and the trajectory of these rearrangements. nih.gov The interconversion between exo and endo isomers of the bisabolyl cation has been identified as an energetically feasible pathway with significant mechanistic implications. mdpi.com Deprotonation is the final step, quenching the carbocation to yield the olefinic sesquiterpenes. mdpi.com In the formation of β-santalene, deprotonation from the C-13 position of a key carbocation intermediate is required. nih.gov
The architecture of the santalene synthase active site is paramount in determining the product profile. The active site is a hydrophobic pocket composed of a specific arrangement of amino acid residues that binds the substrate in a conformation conducive to a particular reaction pathway. rsc.org Aromatic residues within the active site are particularly important for stabilizing the positively charged carbocation intermediates through cation-π interactions. nih.govbeilstein-journals.org
Site-directed mutagenesis studies combined with computational modeling have identified key residues that influence product selectivity. nih.govresearchgate.net For example, a comparison between the product-promiscuous SaSSy and the highly specific α-santalene synthase from Clausena lansium (SanSyn) revealed that a single residue, F441 in SanSyn, restricts the conformational dynamics of the intermediates. nih.govresearchgate.net This restriction favors deprotonation to form α-santalene. Mutating this residue to a smaller one, such as valine (F441V), releases this constraint, allowing for the production of both α- and β-santalene. nih.govresearchgate.net In SaSSy, residues like F424 and F545 are crucial for stabilizing intermediates, and their mutation leads to a dramatic decrease in catalytic efficiency. nih.gov Furthermore, a threonine residue (T318 in SaSSy and T298 in SanSyn) has been identified as the general base responsible for the final deprotonation step to yield α- and β-santalene. nih.gov Altering single amino acids can significantly impact the product profile, sometimes even leading to the formation of new or hydroxylated products. nih.gov
Table 1: Key Amino Acid Residues in Santalene Synthases and Their Functions
| Enzyme | Residue | Function | Reference |
|---|---|---|---|
| SanSyn | F441 | Restricts intermediate dynamics, promoting α-santalene formation | researchgate.net, nih.gov |
| SaSSy | F424, F545 | Stabilize carbocation intermediates via cation-π interactions | nih.gov |
| SaSSy | T318 | Acts as a general base for deprotonation | nih.gov |
| SanSyn | T298 | Acts as a general base for deprotonation | nih.gov |
| CISS | S533 | Mutation to Alanine (S533A) increases α-santalene production | nih.gov |
Stereochemical Control and Rearrangement Mechanisms
Genetic and Molecular Regulation of (±)-β-Santalene Biosynthesis
The production of (±)-β-santalene is tightly controlled at the genetic level, involving complex networks of transcription factors and responses to various internal and external signals.
The expression of the santalene synthase gene (SaSSY) is regulated by a variety of transcription factors (TFs). oup.com Several families of TFs, including MYB, WRKY, bHLH, and AP2/ERF, are known to play significant roles in regulating terpenoid biosynthesis in plants. oup.comnih.gov
A yeast one-hybrid screening of a Santalum album cDNA library identified several potential transcriptional regulators of SaSSY. oup.commdpi.com These include a protein annotated as MYB36-like (Sal6G03620), a small heat shock protein HSP20 (Sal8G07920), and a homeobox-leucine zipper protein ATHB-15 (Sal4G10880). oup.commdpi.com The promoter region of the SaSSY gene contains binding sites for these types of TFs, indicating a direct regulatory interaction. oup.com For instance, the SaSSY promoter contains MYB transcription factor binding sites, and MYB TFs are known to be key regulators of secondary metabolite biosynthesis. oup.com In other plant systems, MYC2, a bHLH transcription factor, has been shown to directly bind to the promoters of sesquiterpene synthase genes and activate their expression. mdpi.com Similarly, AREB/ABF/ABI5 TFs, which are basic leucine (B10760876) zipper proteins, have been implicated in the regulation of genes in the santalol (B192323) pathway, such as SaCYP736A167, which acts downstream of santalene synthase. nih.govnih.gov
**Table 2: Identified Potential Transcriptional Regulators of SaSSY in *Santalum album***
| Clone ID | Annotation | Transcription Factor Family | Reference |
|---|---|---|---|
| Sal6G03620 | MYB36-like | MYB | oup.com, mdpi.com |
| Sal8G07920 | Small heat shock protein HSP20 | - | oup.com, mdpi.com |
| Sal4G10880 | Homeobox-leucine zipper protein (ATHB-15) | Homeobox-leucine zipper | oup.com, mdpi.com |
| - | SaAREB6 | bZIP (AREB/ABF/ABI5 family) | nih.gov |
The biosynthesis of santalene is influenced by plant hormones and various environmental stresses, which often trigger signaling cascades that lead to the upregulation of defense-related compounds, including terpenoids. oup.comresearchgate.net
Phytohormones such as jasmonic acid (JA) and its methyl ester (methyl jasmonate, MeJA), salicylic (B10762653) acid (SA), and abscisic acid (ABA) are key signaling molecules. researchgate.netresearchgate.netscirp.org The promoter of the SaSSY gene contains MeJA-responsive elements (CGTCA and TGACG motifs), suggesting regulation by the jasmonate signaling pathway. oup.com Indeed, treatment with MeJA and SA has been shown to induce the expression of other terpene synthase genes in S. album. researchgate.netresearchgate.net ABA is also a crucial regulator, particularly in response to drought stress. nih.govscirp.org The promoter of SaCYP736A167, a downstream gene in the pathway, contains numerous ABA-responsive elements (ABREs). nih.gov Drought stress has been shown to induce the expression of SaAREB6, a transcription factor that binds to the promoter of SaCYP736A167, leading to increased santalol production. nih.govscirp.org Gibberellins (GA) have also been shown to be involved in the transcriptional regulation of monoterpene synthase genes. oup.com
Environmental stresses such as drought, extreme temperatures, and high light intensity can also modulate the expression of genes in the santalene biosynthetic pathway. nih.govresearchgate.netresearchgate.net Drought conditions, in particular, lead to an increase in the expression of key pathway genes and a subsequent accumulation of santalols. nih.govscirp.org However, the response can be complex; while some terpene synthase genes in S. album are induced by these stresses, the expression of SaSSY itself has been observed to decrease under adverse temperature and light conditions in some studies. researchgate.netresearchgate.net This suggests a differential regulation of terpene synthase genes, allowing the plant to fine-tune its chemical defenses in response to specific environmental cues. researchgate.netresearchgate.net
Advanced Chemical Synthesis Methodologies for ± β Santalene
Historical and Contemporary Total Synthesis Approaches
The journey to synthesize β-santalene began decades ago, with early efforts focused on constructing the characteristic bicyclo[2.2.1]heptane skeleton and installing the requisite functional groups. One of the foundational stereospecific routes to d,l-β-santalene was reported in 1962, establishing a benchmark for subsequent synthetic endeavors. acs.org Over the years, numerous total syntheses have been developed, showcasing a range of strategic bond formations (disconnections) to achieve the target molecule.
A notable approach involves the acid-catalyzed rearrangement of a γ-lactone to a δ-lactone, which serves as a key intermediate. researchgate.net Subsequent reduction of this lactone to the corresponding lactol, followed by a Wittig reaction with isopropyltriphenylphosphorane, successfully yields (±)-β-santalol, a close precursor that can be converted to (±)-β-santalene. researchgate.net Another classic strategy reported in 1979 involved the exo-selective alkylation of a functionalized ester to build the core structure. researchgate.net
A simple three-step synthesis starting from the readily available camphene (B42988) sultone highlights the ongoing effort to improve efficiency. tandfonline.com This route features the novel use of the sultone as a carbon-activating group. tandfonline.com More contemporary methods continue to refine these foundational strategies, often incorporating highly selective catalytic reactions to improve yield and stereocontrol.
Summary of Key Total Synthesis Strategies for (±)-β-Santalene
| Year | Principal Investigator(s) / Key Contributor(s) | Key Strategy / Reaction | Starting Material (if notable) | Reference |
|---|---|---|---|---|
| 1962 | Corey et al. | Stereospecific route establishing the d,l structure. | Not specified in abstract | acs.org |
| 1974 | Money et al. | Stereospecific route from camphor (B46023), involving direct 8-substitution. | Camphor | researchgate.net |
| 1979 | Christenson & Willis | Sulfuric acid-catalyzed rearrangement of a γ-lactone, followed by reduction and a Wittig reaction. | γ-lactone 10 | researchgate.net |
| 1979 | Bertrand | Exo-selective alkylation of an ester intermediate. | Ester 45 and Iodide 27 | researchgate.net |
| 1982 | Vfoliraky et al. | Three-step synthesis using a sultone as a carbon activating group. | Camphene sultone | tandfonline.com |
Stereospecific and Enantioselective Synthetic Routes
Achieving stereocontrol is paramount in the synthesis of complex natural products like β-santalene. Stereospecific routes, which transfer the stereochemistry of the starting material to the product, were central to early syntheses. For instance, syntheses starting from chiral materials like camphor inherently control the stereochemistry of the bicyclic core. researchgate.net A 1982 synthesis starting from camphene sultone is another example of a stereospecific approach. tandfonline.com
However, the development of enantioselective syntheses, which create chirality from achiral or racemic precursors using a chiral catalyst or reagent, represents a more modern and versatile approach. Many enantioselective routes to (-)-β-santalene have been developed, often relying on powerful asymmetric reactions. unige.chresearchgate.net These methods are crucial for producing specific enantiomers, which can have distinct biological or olfactory properties. Key strategies include asymmetric Diels-Alder reactions, transition metal-catalyzed reactions, and the use of chiral auxiliaries to guide the stereochemical outcome of reactions. researchgate.netacs.org An elegant enantioselective synthesis of (-)-β-santalol, for example, employed a copper-catalyzed cyclization-fragmentation of an enynol as the key step. researchgate.net
Key Reaction Mechanisms and Methodological Innovations in (±)-β-Santalene Synthesis
The pursuit of β-santalene has spurred significant innovation in synthetic methodology. The construction of the strained bicyclo[2.2.1]heptane system and the stereoselective installation of the exocyclic methylene (B1212753) group and the isobutenyl side chain have necessitated the use and development of powerful chemical reactions. Key among these are cycloadditions, transition metal-catalyzed transformations, and reactions mediated by chiral auxiliaries.
The Diels-Alder reaction is a powerful tool for constructing the bicyclo[2.2.1]heptane core of β-santalene in a single step. Asymmetric variants of this reaction have been instrumental in achieving enantioselective syntheses. researchgate.net A prominent strategy involves the use of a chiral dienophile, often an acrylate (B77674) esterified with a chiral alcohol (auxiliary), which biases the facial approach of the diene (e.g., cyclopentadiene). unige.ch
One highly successful approach utilized acrylates derived from camphor-based chiral alcohols. unige.ch In the presence of a Lewis acid like titanium tetrachloride (TiCl4) or TiCl2(i-PrO)2, these chiral acrylates react with cyclopentadiene (B3395910) to give the corresponding cycloadducts with high diastereoselectivity. unige.chresearchgate.net Another method employed a chiral sulfinyl group on the dienophile to direct the cycloaddition, which, after several steps, provided access to key intermediates for β-santalol and epi-β-santalene. oup.com The TiCl2(i-PrO)2-promoted cycloaddition of cyclopentadiene to a chiral allenic ester served as the key step in an efficient enantioselective synthesis of (−)-β-santalene. unige.chresearchgate.net This reaction proceeded with 99% facial differentiation. researchgate.net
Examples of Asymmetric Diels-Alder Reactions in β-Santalene Synthesis
| Dienophile | Diene | Catalyst / Promoter | Key Feature | Reference |
|---|---|---|---|---|
| Acrylate of camphor-derived alcohol | Cyclopentadiene | TiCl2(i-PrO)2 | Chiral acrylate shields one face of the double bond, achieving 99.2% π-face selectivity. | unige.ch |
| Chiral allenic ester | Cyclopentadiene | TiCl2(i-PrO)2 | Achieved 99% face differentiation, leading to an efficient synthesis of (−)-β-santalene. | unige.chresearchgate.net |
| Ethyl (−)-(Z)-(R)S-2-methyl-3-(p-tolylsulfinyl)propenoate | Cyclopentadiene | Lewis Acid | Chiral sulfoxide (B87167) group acts as an auxiliary to control diastereoselectivity. | oup.com |
Transition metal catalysis has opened new avenues for the efficient and selective synthesis of β-santalene and its derivatives. These catalysts can enable transformations that are difficult to achieve through other means.
A notable example is the rhodium(II) acetate-mediated intramolecular C-H insertion. acs.org In a synthesis of (-)-β-santalene, this reaction was used to selectively form a C-C bond by inserting a metal-carbene into a specific carbon-hydrogen bond of a bicyclo[2.2.1]heptane precursor. acs.org This site-selective reaction provides a powerful method for constructing the intricate carbon framework from a more accessible intermediate. acs.org
Copper catalysis has also been pivotal. An enantioselective synthesis of (−)-β-santalol utilized a highly selective copper-catalyzed cyclization and fragmentation of an enynol as the key strategic step. researchgate.net Interestingly, a careful screening of catalysts revealed that changing the metal from copper to platinum completely altered the reaction pathway, leading to a cyclopropane (B1198618) product instead of the desired fragmentation, highlighting the critical role of the transition metal in determining the reaction outcome. researchgate.net
Chiral auxiliaries are recoverable chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. This strategy has been extensively used in the synthesis of β-santalene, particularly in asymmetric Diels-Alder reactions.
The seminal work by Oppolzer and others demonstrated the utility of camphor-derived auxiliaries. unige.chacs.org For example, acrylates attached to a 10-sulfonamido-isoborneol framework (sultams) or alcohols shielded by bulky neopentyl ethers serve as highly effective chiral dienophiles. unige.chcapes.gov.brresearchgate.net The rigid, chiral scaffold of the auxiliary physically blocks one face of the dienophile, forcing the diene to approach from the less hindered side, thus ensuring high stereoselectivity. unige.ch After the reaction, the auxiliary can be cleaved and recovered for reuse. researchgate.net
Another effective auxiliary is the chiral sulfinyl group. In the synthesis of (+)-epi-β-santalene, an asymmetric Diels-Alder reaction between cyclopentadiene and ethyl (−)-(Z)-(R)S-2-methyl-3-(p-tolylsulfinyl)propenoate proceeded with high diastereoselectivity due to the directing effect of the chiral sulfoxide. oup.comjst.go.jp
Common Chiral Auxiliaries in β-Santalene Synthesis
| Auxiliary Type | Example Compound | Key Reaction Application | Reference |
|---|---|---|---|
| Camphor-derived Alcohols/Sultams | 10-Sulfonamido-isoborneol derivatives | Asymmetric Diels-Alder | acs.org |
| Shielded Alcohols | Epiisoborneol neopentyl ether | Asymmetric Diels-Alder | unige.chresearchgate.net |
| Chiral Sulfoxides | (R)-p-tolylsulfinyl group | Asymmetric Diels-Alder | oup.com |
| Chiral Amines | (R)- or (S)-α-phenethylamine | Formation of chiral enamines/imines | organicchemistrydata.org |
Biotechnological Production and Metabolic Engineering for ± β Santalene
Heterologous Expression Systems for Santalene Production
The foundation of biotechnological (±)-β-santalene production lies in the selection and engineering of a suitable host organism. The gene encoding a santalene synthase (STS), the enzyme that converts the central precursor farnesyl diphosphate (B83284) (FPP) into santalene isomers, is introduced into a non-native or "heterologous" host. nih.govgoogle.comsci-hub.box Both microbial and plant-based systems have been successfully developed for this purpose.
Microbial Cell Factories (e.g., Saccharomyces cerevisiae, Escherichia coli)
Microbial hosts offer advantages such as rapid growth, established genetic tools, and contained fermentation processes. The baker's yeast Saccharomyces cerevisiae and the bacterium Escherichia coli are the most prominent microbial cell factories for producing santalenes. sci-hub.segoogle.com
In S. cerevisiae, metabolic engineering has enabled significant production of α-santalene, a closely related isomer and often a co-product in β-santalene synthesis. nih.govnih.govresearchgate.net Early efforts yielded titers around 0.086 mg of santalene per gram of biomass. nih.govfrontiersin.org Through advanced metabolic engineering, including pathway and enzyme optimization, researchers have substantially increased these yields. For instance, one study achieved a combined santalene and santalol (B192323) (a derivative of santalene) titer of 704.2 mg/L in engineered yeast. researchgate.netnih.govnih.gov Other work focusing on α-santalene production in yeast has reported titers of up to 92 mg/L in fermenters. researchgate.net
Escherichia coli has also proven to be a highly effective production host. Initial work demonstrated the feasibility of expressing santalene synthases in E. coli. nih.govgoogle.com Subsequent research, combining precursor pathway engineering with santalene synthase modifications, has led to remarkable productivity. researchgate.netacs.orgnih.gov One engineered E. coli strain was reported to produce 412 mg/L of α-santalene in flask cultures. unimi.itresearchgate.net By implementing fed-batch fermentation strategies, production levels have been pushed to as high as 2916 mg/L, among the highest reported titers for α-santalene in a microbial host. acs.orgnih.govunimi.it
Plant-Based Expression Systems (e.g., Physcomitrella patens, Nicotiana tabacum)
Plant-based systems, or "molecular farming," offer the potential for large-scale, low-cost production, leveraging photosynthesis to provide the necessary carbon and energy. The moss Physcomitrella patens and tobacco (Nicotiana species) have been successfully engineered for santalene production. google.comresearchgate.netnih.gov
The moss Physcomitrella patens was genetically modified to produce both α- and β-santalene by introducing a santalene synthase gene from Santalum album. nih.govunimi.itfrontiersin.orgresearchgate.net The subcellular localization of the synthase enzyme was found to be critical. nih.govfrontiersin.org Targeting the santalene synthase to the chloroplasts resulted in a yield of 0.039 mg/g dry weight of α/β-santalene, whereas expression in the cytosol yielded 0.022 mg/g dry weight, even with co-expression of an upstream pathway enzyme. nih.govfrontiersin.orgresearchgate.netnih.gov This represents the first successful heterologous production of sesquiterpenes in moss. frontiersin.orgnih.gov
Tobacco plants (Nicotiana tabacum and Nicotiana benthamiana) have also been utilized as platforms for santalene synthesis. researchgate.netnih.govresearchgate.net Transient expression of a santalene synthase in N. benthamiana demonstrated the viability of this approach. nih.gov Stable transformation of N. tabacum with both a santalene synthase gene and a gene for 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), a key enzyme in the precursor pathway, led to significantly enhanced production of santalenes and the related compound bergamotene (B12702309). nih.govresearchgate.net These engineered tobacco plants were capable of producing hundreds to thousands of nanograms of santalene isomers per gram of fresh weight over a 24-hour period. nih.gov
Strategies for Enhancing (±)-β-Santalene Yield and Specificity
Achieving commercially viable titers of (±)-β-santalene requires a multi-pronged approach that goes beyond simple heterologous expression. Metabolic engineering strategies are employed to increase the supply of the FPP precursor and to fine-tune the synthase enzyme for improved performance and product specificity.
Pathway Engineering: Precursor Supply Optimization
The production of santalene is directly limited by the intracellular concentration of its precursor, farnesyl diphosphate (FPP). nih.govresearchgate.net A major focus of metabolic engineering is therefore to increase the metabolic flux towards FPP. This is typically achieved by upregulating the native mevalonate (B85504) (MVA) pathway in eukaryotes like yeast or introducing a heterologous MVA pathway into prokaryotes like E. coli. nih.govresearchgate.net
Key strategies for boosting FPP supply include:
Upregulating Rate-Limiting Enzymes : Overexpression of key enzymes in the MVA pathway, particularly a truncated, deregulated version of HMG-CoA reductase (tHMGR), is a common and effective strategy in both yeast and plants. sci-hub.boxnih.govnih.govnih.gov
Downregulating Competing Pathways : FPP is a branch-point metabolite used for other essential cellular processes, most notably sterol biosynthesis. nih.gov To channel more FPP towards santalene, competing pathways are downregulated. In yeast, this is often done by replacing the native promoter of the squalene (B77637) synthase gene (ERG9) with a weaker or regulated promoter, which reduces the flow of FPP into the sterol pathway and increases its availability for the heterologous santalene synthase. sci-hub.boxnih.govnih.gov
Enhancing Cofactor Availability : The MVA pathway requires the reducing cofactor NADPH. nih.govnih.gov Engineering the cell's central metabolism to increase the NADPH pool, for example by modifying ammonium (B1175870) assimilation pathways in yeast, can further boost sesquiterpene production. nih.govnih.govresearchgate.netnih.gov
Optimizing FPP Synthase : Increasing the expression of FPP synthase (FPPS), the enzyme that directly produces FPP, is another strategy to enhance precursor supply. researchgate.netmdpi.com In some cases, screening FPPS enzymes from different organisms can identify variants that work more efficiently in the production host. researchgate.netunimi.it
Enzyme Engineering: Site-Directed Mutagenesis for Improved Catalysis
The santalene synthase (STS) enzyme itself is a critical target for optimization. mdpi.com Synthases from plants may not express well or function optimally in a microbial environment. mdpi.com Site-directed mutagenesis, a technique to make precise changes to an enzyme's amino acid sequence, is used to improve its catalytic properties.
For example, researchers engineered the santalene synthase from Clausena lansium (ClSS) to improve its performance in E. coli. researchgate.netacs.orgnih.gov By analyzing the enzyme's structure, they identified specific amino acid residues to mutate. A single mutation (S533A) was shown to increase α-santalene production by 1.7-fold, likely by improving the catalytic efficiency of the enzyme. researchgate.net This enzyme engineering, combined with pathway engineering, contributed to a 169-fold total increase in α-santalene production. acs.org
Rational Design for Modulating Santalene Isomer Ratios
Santalene synthases are often "promiscuous," producing a mixture of several isomers, including α-santalene, β-santalene, epi-β-santalene, and bergamotene. nih.govresearchgate.net For many applications, a specific isomer ratio is desired. Rational design, guided by computational modeling, allows for the precise engineering of the enzyme's active site to control the product profile. researchgate.netnih.govacs.org
In a landmark study, researchers compared a product-promiscuous santalene synthase (SaSSy) with a highly specific α-santalene synthase (SanSyn). researchgate.netnih.govgeneralbiol.com Using multiscale simulations, they identified a single amino acid, phenylalanine at position 441 (F441) in SanSyn, as a key residue that restricts the movement of reaction intermediates, thereby favoring the formation of α-santalene. researchgate.netnih.gov
Based on this insight, they performed site-directed mutagenesis to change this residue to a smaller amino acid, valine (F441V). researchgate.netnih.gov The resulting mutant enzyme, SanSynF441V, lost its high specificity and produced a mixture of isomers, including 57.2% α-santalene and 28.6% β-santalene. nih.gov This work provides a clear example of how rational enzyme design, coupled with metabolic engineering, can be used to construct microbial platforms that produce sesquiterpene mixtures with desirable, pre-defined component ratios. researchgate.netnih.govnih.gov
Biotransformation and Chemoenzymatic Approaches to (±)-β-Santalene Derivatives
The modification of the (±)-β-santalene scaffold to produce valuable derivatives, most notably the fragrant santalols, is a significant area of research in biotechnology. Biotransformation, which utilizes whole microbial cells or isolated enzymes to perform specific chemical conversions, offers a sustainable alternative to traditional chemical synthesis. These biological methods often provide high regio- and stereoselectivity under mild reaction conditions.
The primary enzymatic reaction for converting β-santalene into its derivatives is hydroxylation, a reaction catalyzed by cytochrome P450 monooxygenases (CYPs). uva.nl These enzymes are crucial in the natural biosynthetic pathway of sandalwood oil in Santalum species. nih.govplos.org In the plant, a santalene synthase (SSy) first cyclizes farnesyl diphosphate (FPP) to produce a mixture of sesquiterpenes, including α-, β-, and epi-β-santalene. plos.orgnih.gov Subsequently, CYP enzymes oxidize these santalenes at specific positions to yield the corresponding santalols. nih.govnih.gov
Researchers have successfully identified and characterized several cytochrome P450 enzymes from Santalum album that are responsible for this transformation. researchgate.net A family of enzymes designated CYP76F has been shown to be particularly important. nih.govresearchgate.net For instance, microsomes containing specific P450 enzymes from this family, when supplied with β-santalene, can catalyze its hydroxylation to produce both (Z)- and (E)-β-santalol. nih.gov One specific variant, SaCYP76F39v1, was found to hydroxylate α-santalene, β-santalene, and epi-β-santalene. plos.org Another enzyme, CYP736A167, also from S. album, has been identified to specifically produce the desired (Z)-santalols and requires a cytochrome P450 reductase (CPR), such as SaCPR2, for its activity. igem.org
Chemoenzymatic strategies combine chemical synthesis steps with enzymatic conversions. While direct chemoenzymatic synthesis starting from simple precursors is a broad field, in the context of β-santalene, the approach is often a tandem fermentation-biotransformation process. cardiff.ac.ukresearchgate.netucsd.edunih.gov First, (±)-β-santalene is produced via microbial fermentation in an engineered host like Saccharomyces cerevisiae or E. coli. frontiersin.orggoogle.com These microbes are genetically modified to express a santalene synthase and often have their native metabolic pathways engineered to increase the precursor (FPP) pool. nih.govresearchgate.netnih.gov In a subsequent step, or concurrently in the same host, a selected cytochrome P450 and its reductase partner are expressed to convert the microbially produced β-santalene into β-santalol and other derivatives. nih.govigem.org This integrated bioprocess leverages the efficiency of microbial synthesis for the hydrocarbon backbone and the precision of enzymatic catalysis for the final functionalization.
The tables below summarize the key enzymes and research findings in the biotransformation of β-santalene.
Table 1: Key Enzymes in the Biotransformation of (±)-β-Santalene
| Enzyme Family | Specific Enzyme(s) | Source Organism | Catalytic Function | Primary Products from β-Santalene | Citations |
|---|---|---|---|---|---|
| Cytochrome P450 | CYP76F Subfamily (e.g., SaCYP76F39v1) | Santalum album | Monooxygenation / Hydroxylation | (Z)-β-santalol, (E)-β-santalol | nih.govnih.govresearchgate.net |
| Cytochrome P450 | CYP736A167 | Santalum album | Monooxygenation / Hydroxylation | (Z)-β-santalol | nih.govigem.org |
| Cytochrome P450 Reductase | SaCPR2 | Santalum album | Redox partner for CYP enzymes | Facilitates hydroxylation | igem.org |
Table 2: Research Findings on Biotransformation of (±)-β-Santalene in Engineered Hosts
| Host Organism | Key Enzymes Expressed | Substrate(s) | Products | Research Focus | Citations |
|---|---|---|---|---|---|
| Saccharomyces cerevisiae | Santalene Synthase, SaCYP76F39v1, SaCPR | Endogenous FPP | (Z)-β-santalol, (E)-β-santalol | Proof-of-concept for producing santalols in engineered yeast. | nih.gov |
| Saccharomyces cerevisiae | Santalene Synthase, CYP736A167, SaCPR2 | Endogenous FPP | (Z)-β-santalol | Pathway construction in yeast to specifically produce (Z)-santalols. | igem.org |
| Physcomitrella patens (moss) | Santalene Synthase (STS) | Endogenous GPP/FPP | α-santalene, β-santalene | Heterologous production of the santalene backbone in a plant-based system. | frontiersin.org |
Reactivity and Derivatization Studies of ± β Santalene
Chemical Reactivity Profiles of the (±)-β-Santalene Skeleton
The chemical reactivity of the (±)-β-santalene skeleton is primarily centered around its two double bonds: the exocyclic methylene (B1212753) group and the trisubstituted double bond within the side chain. These sites are susceptible to a variety of chemical transformations.
Ozonolysis has been used to cleave the double bonds of β-santalene. Early studies reported challenges in recovering the resulting aldehyde products. googleapis.com Later work confirmed that ozonolysis of pure β-santalene attacks the exocyclic methylene group, producing formaldehyde. googleapis.comgoogle.com
The exocyclic double bond of β-santalene can also undergo hydroboration-oxidation. This reaction sequence is a common method for the anti-Markovnikov hydration of alkenes to produce alcohols. researchgate.netkaust.edu.sa Additionally, the double bonds can be targeted for epoxidation.
Another key reaction is the functionalization of the terminal trisubstituted alkene. google.com For instance, β-santalene can be chlorinated to form an intermediate chloro-santalene, which can then be converted to santalol (B192323) through substitution with an acetate (B1210297) group followed by hydrolysis. google.com This process highlights the potential for targeted chemical synthesis of sandalwood oil components from santalene precursors. google.com
The reactivity of β-santalene is summarized in the following table:
Table 1: Chemical Reactions of β-Santalene
| Reaction | Reagents | Product Type | Reference |
|---|---|---|---|
| Ozonolysis | O₃ | Aldehyde, Formaldehyde | google.com, googleapis.com |
| Hydroboration-Oxidation | BH₃, H₂O₂, NaOH | Alcohol | researchgate.net, kaust.edu.sa |
| Epoxidation | Peroxy acids | Epoxide | |
| Chlorination | Ca(OCl)₂, CO₂ | Chloro-santalene | google.com |
Enzymatic Derivatization to Santalols and Related Compounds
The biosynthesis of santalols from β-santalene is a critical area of research, driven by the economic importance of sandalwood oil. This transformation is primarily mediated by cytochrome P450 monooxygenases.
Role of Cytochrome P450 Monooxygenases (e.g., SaCYP736A167)
The conversion of β-santalene to β-santalol is catalyzed by cytochrome P450 enzymes (CYPs). nih.gov In Santalum album (Indian sandalwood), a key enzyme identified in this process is SaCYP736A167. mdpi.comnih.gov This enzyme is part of the CYP736 family and is responsible for the hydroxylation of β-santalene at the C12 position to produce β-santalol. mdpi.comigem.wikiresearchgate.net
SaCYP736A167 is not exclusive to β-santalene; it also acts on other santalene isomers like α-santalene and epi-β-santalene, as well as α-exo-bergamotene, to produce their corresponding alcohols. mdpi.comnih.govgoogle.com This multi-substrate specificity is a common feature of enzymes in the santalol biosynthetic pathway. nih.govresearchgate.net In addition to SaCYP736A167, other P450s from the CYP76F subfamily in S. album have been shown to be involved in the oxidation of santalenes and bergamotene (B12702309). nih.govresearchgate.netmdpi.com
The expression of SaCYP736A167 is subject to transcriptional regulation, with factors like SaAREB6 influencing its expression levels, particularly in response to environmental stressors like drought. oup.comresearchgate.net This suggests a link between stress responses in the plant and the production of santalols. oup.com
Mechanisms of Hydroxylation and Subsequent Transformations
The enzymatic conversion of β-santalene to β-santalol is a hydroxylation reaction that occurs at the terminal allylic methyl group of the molecule. nih.govplos.orgnih.gov This reaction requires the presence of a cytochrome P450 reductase (CPR) and NADPH as a cofactor. igem.wikimdpi.comgoogle.com The P450 enzyme activates molecular oxygen, leading to the insertion of one oxygen atom into the C-H bond of the methyl group, forming a hydroxyl group.
The hydroxylation can result in different stereoisomers. For example, enzymes from the CYP76F subfamily in S. album can produce both (Z)- and (E)-β-santalol. nih.govresearchgate.net The ratio of these isomers can differ from what is found in natural sandalwood oil, suggesting that other enzymes or factors may be involved in determining the final stereochemical composition of the oil. nih.gov
Table 2: Key Enzymes in β-Santalene Derivatization
| Enzyme | Function | Substrate(s) | Product(s) | Reference |
|---|---|---|---|---|
| Santalene Synthase (SaSSy) | Cyclization | Farnesyl Pyrophosphate (FPP) | α-, β-, epi-β-santalene, α-exo-bergamotene | nih.gov, plos.org, nih.gov |
| SaCYP736A167 | Hydroxylation | α-, β-, epi-β-santalene, α-exo-bergamotene | α-, β-, epi-β-santalol, α-exo-bergamotol | nih.gov, mdpi.com, google.com |
| CYP76F subfamily | Oxidation | Santalenes, Bergamotene | (Z)- and (E)-santalols, (Z)- and (E)-bergamotols | nih.gov, mdpi.com, researchgate.net |
Analytical and Characterization Techniques for ± β Santalene Research
Advanced Chromatographic Separations and Quantification
Chromatographic techniques are fundamental to the analysis of (±)-β-santalene, enabling its separation from other closely related sesquiterpenes and constituents within a sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like (±)-β-santalene. frontiersin.org This method allows for both the separation of individual components in a mixture and their identification based on their mass spectra. frontiersin.orggeneralbiol.com
In typical GC-MS analysis of essential oils or engineered microbial cultures producing santalenes, a fused silica (B1680970) capillary column is used for separation. frontiersin.org The identification of β-santalene is achieved by comparing its mass spectrum and retention index with those of authentic standards and established libraries like the National Institute of Standards and Technology (NIST) library. generalbiol.comresearchgate.net For instance, in the analysis of engineered moss, β-santalene was identified alongside α-santalene, α-bergamotene, and epi-β-santalene based on their mass spectra and retention indices. frontiersin.orgresearchgate.net
Quantitative analysis of β-santalene can be performed using GC-MS in selected ion monitoring (SIM) mode. This approach offers enhanced sensitivity and specificity by monitoring characteristic ions of the target analyte. researchgate.net For example, in the analysis of engineered yeast strains, specific ions such as m/z 93, 94, 107, 121, 122, and 204 have been used to quantify α/β-santalene. frontiersin.org The concentration of β-santalene in sandalwood heartwood oil has been reported to be in the range of 1.12-2.35%. impactfactor.orgresearchgate.net
A summary of GC-MS applications for β-santalene analysis is presented below:
| Application | Matrix | Key Findings | Reference |
| Volatile Metabolite Profiling | Engineered Moss (Physcomitrella patens) | Identification of α-santalene, α-bergamotene, epi-β-santalene, and β-santalene. | frontiersin.org |
| Biosynthesis Optimization | Engineered Yeast (Saccharomyces cerevisiae) | Quantification of santalenes using SIM mode with characteristic ions. | researchgate.net |
| Essential Oil Composition | Sandalwood Heartwood Oil | β-santalene concentration found to be between 1.12-2.35%. | impactfactor.orgresearchgate.net |
| Enzyme Characterization | In vitro enzyme assays | GC-MS used to identify and quantify the products of santalene synthases. | generalbiol.com |
Multidimensional Gas Chromatography (GC×GC–TOF MS) for Complex Mixtures
For highly complex samples where co-elution is a significant challenge, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC–TOF MS) provides superior separation power. researchgate.netseejph.comlcms.cz This advanced technique utilizes two columns with different stationary phases to achieve an orthogonal separation, spreading the components over a two-dimensional plane. researchgate.netlcms.cz
GC×GC–TOF MS has been successfully applied to the analysis of sandalwood oil and other essential oils, revealing a greater number of individual components than is possible with conventional one-dimensional GC-MS. seejph.com In a study of sandalwood powder, GC×GC–TOF MS analysis tentatively identified 64 compounds, including β-santalene, demonstrating its effectiveness in resolving the intricate volatilome of this natural product. seejph.com The enhanced resolution allows for more accurate identification and quantification of minor components that might otherwise be obscured by major constituents. researchgate.net
Liquid Chromatography-Based Methodologies
While gas chromatography is the predominant method for analyzing volatile sesquiterpenes, liquid chromatography (LC) also has specific applications in the study of (±)-β-santalene. Medium pressure liquid chromatography (MPLC) has been employed for the preparative separation of α- and β-santalenes. researchgate.netncl.res.inresearchgate.netnih.govrsc.org One notable method involves the use of a silver nitrate-impregnated silica gel stationary phase. researchgate.netncl.res.inresearchgate.netnih.govrsc.org The interaction between the silver ions and the double bonds of the santalene isomers facilitates their separation. researchgate.netncl.res.inresearchgate.netnih.govrsc.org Using this technique with hexane (B92381) as the mobile phase, a quantitative separation of α- and β-santalenes can be achieved. researchgate.netncl.res.inresearchgate.netnih.govrsc.org However, it has been noted that β-santalene often co-elutes with its inseparable epi-isomer under these conditions. researchgate.netncl.res.inresearchgate.netnih.govrsc.org
Spectroscopic and Spectrometric Methods for Structural Elucidation
Spectroscopic and spectrometric techniques are indispensable for the definitive structural confirmation of (±)-β-santalene.
Nuclear Magnetic Resonance (NMR) Methodologies (Implied by structural studies)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. While detailed NMR data for (±)-β-santalene is often presented in the context of total synthesis or isolation from natural sources, the techniques of ¹H NMR and ¹³C NMR are fundamental to its characterization. google.comrsc.orgresearchgate.net These methods provide information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of its carbon skeleton, the position of double bonds, and the stereochemistry of chiral centers. researchgate.net For instance, the analysis of NMR spectra was crucial in identifying the product of a chemical synthesis as dihydro-β-santalol, a related compound, by observing specific chemical shifts and coupling constants. google.com
High-Resolution Mass Spectrometry (HRMS) Techniques (Implied by GC-MS and detailed characterization)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This technique is often coupled with GC for GC-HRMS analysis. The precise mass-to-charge ratio obtained from HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing a higher degree of confidence in identification than standard mass spectrometry. This level of detail is critical for confirming the identity of β-santalene, especially when differentiating it from other isomeric sesquiterpenes. generalbiol.com
Enzymatic Assay Development and Kinetic Analysis for Santalene Synthases
The quantitative analysis of santalene synthase activity is fundamental to understanding the biosynthesis of (±)-β-santalene. Various assays have been developed to measure enzyme kinetics and screen for novel synthases.
Colorimetric and Coupled Enzyme Assays
A significant challenge in studying terpene synthases, including santalene synthases, is the difficulty in directly measuring their activity, as they often produce a mixture of volatile and non-polar products. generalbiol.com To overcome this, a colorimetric assay using a coupled enzyme system has been developed. This method relies on the measurement of pyrophosphate (PPi), a byproduct of the terpene synthase reaction. generalbiol.comnih.gov
In this coupled assay, an inorganic pyrophosphatase (IPP1) is used to hydrolyze the PPi produced by the santalene synthase into two molecules of orthophosphate (Pi). generalbiol.comnih.gov The resulting orthophosphate can then be quantified using a molybdate-based colorimetric reaction, which forms a blue-colored complex that can be measured spectrophotometrically. generalbiol.comnih.gov This assay provides a high-throughput-compatible method for determining the kinetic parameters of santalene synthases. generalbiol.com The validity of this enzyme-coupled colorimetric assay has been demonstrated by comparing its results with those obtained using traditional Gas Chromatography-Mass Spectrometry (GC-MS) methods. generalbiol.comnih.gov
The kinetic parameters for several santalene synthases have been determined using this method, as detailed in the table below.
| Enzyme | Source Organism | KM (μM) for FPP | kcat (s⁻¹) | Reference |
| SaSSy | Santalum album | 1.4 | 0.34 | uniprot.org |
| SspiSSy | Santalum spicatum | Not specified | Not specified | generalbiol.com |
| SanSyn | Clausena lansium | Not specified | Not specified | generalbiol.com |
| CiCaSSy | Cinnamomum camphora | Not specified | Not specified | researchgate.net |
FPP: Farnesyl pyrophosphate Data is not available for all enzymes.
In Vitro and In Vivo Enzyme Activity Determination
The determination of santalene synthase activity can be performed both in vitro (in a controlled laboratory environment) and in vivo (within a living organism).
In Vitro Assays: In vitro assays typically involve incubating the purified recombinant santalene synthase with its substrate, farnesyl pyrophosphate (FPP), in a suitable buffer containing necessary cofactors like Mg²⁺ or Mn²⁺. uniprot.orgresearchgate.net The volatile sesquiterpene products, including α-santalene, β-santalene, epi-β-santalene, and α-exo-bergamotene, are then extracted using an organic solvent and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.gov This technique separates the different sesquiterpene products and allows for their identification and quantification based on their mass spectra and retention times. researchgate.net Challenges with GC-MS-based quantification can arise from the difficulty in accurately integrating small chromatographic peaks, which has led to some discrepancies in reported kinetic values. researchgate.net
In Vivo Assays: In vivo enzyme activity is often assessed by expressing the santalene synthase gene in a heterologous host organism, such as Escherichia coli or yeast (Saccharomyces cerevisiae). nih.govplos.org The engineered microorganism is cultured, and the produced santalenes are extracted from the culture medium or the cells and analyzed by GC-MS. nih.gov This approach validates the enzyme's activity within a cellular context and is a crucial step towards the metabolic engineering of microorganisms for the production of santalenes. nih.govplos.org For instance, the co-expression of a Santalum album FPP synthase (SaFPPS) and a santalene synthase (SaSSy) in E. coli has successfully demonstrated the in vivo production of santalenes. nih.gov
Molecular Biology and Omics-Based Analytical Approaches
The discovery and characterization of genes and enzymes involved in (±)-β-santalene biosynthesis have been significantly advanced by molecular biology and "omics" technologies.
Gene Expression Analysis and Transcriptomics
Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, has been instrumental in identifying candidate genes involved in santalene biosynthesis. By comparing the transcriptomes of tissues with high and low levels of sandalwood oil, researchers can pinpoint genes that are highly expressed in the oil-producing tissues. nih.govbiorxiv.org
For example, heartwood-specific transcriptome analysis of Santalum album led to the identification of SaCYP736A167, a cytochrome P450 enzyme responsible for the stereo-selective production of (Z)-santalols from santalenes. nih.govresearchgate.net Transcriptome profiling has also been used to compare high and low oil-yielding varieties of S. album, revealing key genes like SaCYP736A167, DXR, DSX, and FPPS that are associated with sandalwood oil biosynthesis. biorxiv.org Furthermore, studies have shown that the expression of genes in the santalol (B192323) synthesis pathway, including santalene synthase (SaSSY), can be induced by environmental stresses like drought. oup.com Yeast one-hybrid screening is another molecular technique used to identify transcription factors that regulate the expression of the santalene synthase gene (SaSSY) by binding to its promoter region. nih.gov
The following table summarizes key genes identified through transcriptomics and their roles in the biosynthesis of santalene and related compounds.
| Gene | Encoded Enzyme/Protein | Function in Biosynthesis | Organism | Reference |
| SaSSy | Santalene Synthase | Catalyzes the formation of α-, β-, and epi-β-santalene from FPP. | Santalum album | researchgate.netoup.com |
| SaCYP736A167 | Cytochrome P450 Monooxygenase | Hydroxylates santalenes to produce (Z)-santalols. | Santalum album | nih.govoup.com |
| SaFPPS | Farnesyl Diphosphate (B83284) Synthase | Synthesizes FPP, the precursor for santalene synthesis. | Santalum album | researchgate.net |
| SaCYP76F | Cytochrome P450 Monooxygenases | A family of enzymes that hydroxylate santalenes and bergamotene (B12702309). | Santalum album | plos.org |
| SanSyn | Santalene Synthase | Catalyzes the formation of α-santalene from FPP. | Clausena lansium | sci-hub.box |
Proteomics and Enzyme Characterization
Proteomics, the large-scale study of proteins, complements transcriptomics by providing information about the actual proteins present in a cell or tissue. mdpi.com Proteomic analysis can confirm the presence of enzymes predicted by transcriptome data and help to elucidate entire biosynthetic pathways. researchgate.netmdpi.com
In the context of (±)-β-santalene research, proteomics can be used to identify and quantify the enzymes involved in its biosynthesis, such as santalene synthases and the downstream modifying enzymes like cytochrome P450s. researchgate.net The characterization of these enzymes often involves expressing the corresponding genes in a heterologous system (e.g., E. coli or yeast), purifying the recombinant protein, and then performing in vitro assays to determine its substrate specificity and kinetic properties. generalbiol.comresearchgate.net
The UniProt database provides a comprehensive resource for protein sequence and functional information, including detailed entries for santalene synthases. For example, the entry for santalene synthase from Santalum album (SaSSy) provides information on its function, catalytic activity, and cofactor requirements. uniprot.org This information is crucial for understanding the enzyme's mechanism and for engineering it for improved or altered activity. researchgate.net
| Protein | UniProt ID | Organism | Function | Reference |
| Santalene synthase | E3W202 (SASY_SANAL) | Santalum album | Catalyzes the formation of a mixture of sesquiterpenoids, including α-, β-, and epi-β-santalene. | uniprot.org |
Ecological Roles and Biological Interactions of ± β Santalene
Function in Plant Defense Mechanisms Against Biotic Stress
Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a multitude of living threats, a phenomenon known as biotic stress. plantbreedbio.orgmdpi.com This includes attacks from herbivorous insects and pathogenic microorganisms. (±)-β-Santalene is one of the many terpenoid compounds that contribute to these defense mechanisms. nih.govresearchgate.net
Volatile terpenoids, including β-santalene, can be released by plants in response to tissue damage caused by herbivores or pathogens. nih.gov These compounds can act as direct deterrents, repelling or possessing toxic effects on the attacking organisms. uu.nl For instance, research on wild tomatoes has identified that a blend of sesquiterpenes, including α-santalene and β-bergamotene which are structurally related to β-santalene, can negatively affect the feeding and performance of potato aphids. uu.nl While direct evidence for β-santalene's toxicity to all herbivores is varied, its presence in defense-related volatile emissions is well-documented.
Furthermore, the production of such defensive compounds is often triggered by internal signaling molecules like jasmonic acid (JA) and salicylic (B10762653) acid (SA). nih.gov Studies on Santalum album have shown that the application of methyl jasmonate (MeJA) and salicylic acid (SA), which mimic biotic stress, can induce the expression of genes responsible for producing various terpenes, highlighting their role in the plant's induced defense system. researchgate.netnih.gov This induced response suggests that the synthesis of β-santalene and related compounds is an active defense strategy rather than a passive trait.
In addition to direct defense, volatile compounds like β-santalene are crucial for indirect defense. This involves attracting the natural enemies of the herbivores, such as predators and parasitoids. frontiersin.org The blend of volatile organic compounds (VOCs) released from a damaged plant can serve as a chemical cue, guiding these beneficial organisms to the site of infestation.
Role in Plant Communication and Allelopathy
Another form of chemical interaction between plants is allelopathy, where one plant releases substances that inhibit the growth and development of its neighbors. usamv.ronih.gov Terpenoids are a major class of allelochemicals. researchgate.net These compounds can be released into the environment through root exudation or the decomposition of plant material. While the specific allelopathic effects of (±)-β-santalene are not as extensively studied as some other terpenes, its presence in plant tissues that are known to have allelopathic properties suggests a potential role. For example, some plants release chemicals to reduce competition from nearby plants for resources like water, nutrients, and light. usamv.romdpi.com
The production of β-santalene is part of a complex metabolic network that produces a variety of secondary metabolites. These metabolites, as a whole, contribute to the plant's ability to interact with and influence its immediate environment, including neighboring plants.
Responses to Abiotic Environmental Stresses
Beyond their roles in biotic interactions, plants must also contend with non-living environmental challenges, known as abiotic stresses. These include drought, extreme temperatures, and high light intensity. plantbreedbio.org The production of various terpenes, including (±)-β-santalene, can be influenced by these abiotic factors. researchgate.netnih.gov
Research on Santalum album has demonstrated that exposure to stresses like cold (4°C), heat (38°C), and high light intensity can lead to differential expression of terpene synthase (TPS) genes. researchgate.netnih.gov These genes are responsible for producing the enzymes that synthesize various terpenes. While the expression of santalene synthase (SaSSY), the key enzyme for β-santalene production in sandalwood heartwood, tends to decrease under these stresses, other TPS genes are activated. researchgate.netnih.gov This suggests a complex regulation where the plant may prioritize the production of different terpenes depending on the specific stress encountered.
Drought is another significant abiotic stress that impacts plant metabolism. mdpi.com In sandalwood, drought stress has been shown to affect the expression of genes involved in the biosynthesis of santalol (B192323), the alcohol derivative of santalene. oup.com The synthesis of santalol begins with the formation of α- and β-santalene. nih.govmdpi.comoup.commdpi.comdntb.gov.ua Studies have found that the expression of key genes in this pathway can be regulated by drought-responsive transcription factors, indicating a link between water availability and the production of these compounds. mdpi.comoup.com This suggests that (±)-β-santalene and its derivatives may play a role in the plant's adaptation to water-limited environments.
Structure Activity Relationships of ± β Santalene and Its Analogs
Correlating Structural Features with Biological and Olfactory Activities
Research into the structure-odor relationship (SOR) of sandalwood compounds has established strict requirements for a molecule to be perceived as having a sandalwood scent. Key structural elements include the bicyclic ring system, the length and substitution pattern of the aliphatic side chain, and the presence and position of functional groups. researchgate.net
Modifications to these core features in β-santalene analogs often lead to a significant loss or alteration of the characteristic sandalwood odor.
Side Chain Modification : Any change to the 2-methyl substituent on the side chain of β-santalol derivatives, such as replacement with a hydrogen atom, an ethyl, or an isopropyl group, results in the complete disappearance of the sandalwood odor. nih.gov This underscores the high specificity of the olfactory receptor's interaction with this part of the molecule.
Double Bond Alteration : Replacing the exocyclic double bond in β-santalol with a cyclopropane (B1198618) ring, despite some similar electronic properties, eliminates the typical sandalwood character. researchgate.net The resulting isomers possess spicy, sweet, or woody notes but lack the defining sandalwood scent. researchgate.net
In terms of biological activity, specific isomers have shown distinct effects. For instance, epi-β-santalene has been found to be active against Salmonella typhimurium, while the related α- and β-santalol are active against both S. typhimurium and Staphylococcus aureus. peerj.com
Table 1: Structure-Activity Relationship of β-Santalene Analogs
| Analog | Structural Modification | Impact on Olfactory/Biological Activity | Reference |
|---|---|---|---|
| Cyclopropano-β-santalol | Exocyclic double bond replaced by a cyclopropane ring. | Complete loss of characteristic sandalwood odor; described as spicy, sweet, or woody. | researchgate.net |
| Methyl-β-santalol | Addition of a methyl group adjacent to the hydroxyl function. | Loss of the sandalwood note. | researchgate.netresearchgate.net |
| Side-chain modified β-santalol | Replacement of the 2-methyl group with H, ethyl, or isopropyl. | Complete loss of sandalwood odor. | nih.gov |
| Tricyclo-β-santalol | Addition of a bulky aliphatic bridge to the bicyclic ring system. | Described as more or less odorless, losing the sandalwood character. | researchgate.net |
| epi-β-santalene | Stereoisomer of β-santalene. | Contributes to sandalwood fragrance; exhibits antimicrobial activity against S. typhimurium. | researchgate.netpeerj.com |
Impact of Chirality and Isomerism on Activity Profiles
Chirality and isomerism are critical factors that dictate the olfactory and biological profiles of santalene-related compounds. The spatial arrangement of atoms and the geometry of double bonds can lead to vastly different interactions with biological receptors. nih.gov
β-santalene is a stereoisomer of α-santalene, with the primary difference being the configuration of a methyl group on the bicyclic ring system. evitachem.com Another key stereoisomer is epi-β-santalene. evitachem.com These isomers, along with α-exo-bergamotene, are often produced concurrently by santalene synthase enzymes and collectively contribute to the complex aroma of sandalwood. nih.govevitachem.comnih.gov
The configuration of the double bond in the side chain of related alcohols ((Z) vs. (E) isomers) has a profound effect on odor. Studies on α-santalol derivatives have shown that the (Z)-isomers possess woody odors, which are olfactorily distinct from the corresponding (E)-isomers, described as odorless, fresh, or fatty. researchgate.net This indicates that the relative orientation of the side chain with respect to the core bicyclic frame is a key determinant for odor perception. researchgate.net Similarly, (Z)-α-santalol and (Z)-β-santalol are considered the most vital components responsible for both the characteristic fragrance and the biological activities of sandalwood oil. nih.govresearchgate.netnih.gov The introduction of a double bond in the aliphatic chain connecting a hydroxyl group and a bulky lipophilic moiety generally enhances odor intensity. researchgate.net
The sandalwood odor impression is highly sensitive to stereochemistry. researchgate.net For β-santalol derivatives, a model requiring three osmophoric points has been proposed, with one point near the hydroxyl group being particularly sensitive to the molecule's stereochemistry and shape. nih.gov Even subtle changes can abolish the sandalwood note, indicating a highly specific fit is required at the olfactory receptor site. researchgate.netresearchgate.net
Table 2: Influence of Isomerism on Santalene/Santalol (B192323) Properties
| Compound | Isomer Type | Observed Properties/Activity | Reference |
|---|---|---|---|
| α-Santalene vs. β-Santalene | Stereoisomers | Both are key components of sandalwood oil, contributing to its characteristic fragrance. They differ in the configuration of a methyl group. | evitachem.com |
| (Z)-α-Santalol vs. (E)-α-Santalol | Geometric Isomers (Double Bond) | (Z)-isomer has a characteristic woody odor. (E)-isomer is described as odorless, fresh, or fatty. The (Z) configuration is considered crucial for the typical sandalwood scent. | nih.govresearchgate.net |
| (Z)-β-Santalol | Geometric Isomer | Considered one of the most characteristic and vital odor components of sandalwood oil, along with its (Z)-α counterpart. | nih.govresearchgate.net |
| epi-β-Santalene | Stereoisomer | A fragrant component of sandalwood oil, often found with α- and β-santalene. | researchgate.netevitachem.com |
Computational Modeling for Structure-Activity Prediction
To better understand and predict the relationship between molecular structure and function, computational modeling has become an indispensable tool. nih.govmdpi.com These methods are used to design new molecules and to elucidate the mechanisms behind their biological and olfactory activities. researchgate.netresearchgate.net
One prominent application is the development of olfactophores, which are 3D molecular models that define the essential structural and physicochemical features a molecule must possess to elicit a specific scent, such as sandalwood. researchgate.netnih.gov By analyzing a database of active and inactive sandalwood odorants, researchers have built models that help predict whether a new compound will have the desired fragrance. researchgate.netdntb.gov.ua These models can guide the synthesis of novel fragrance ingredients.
Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful ligand-based approach. nih.gov QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activity. mdpi.com While highly effective for predicting the activity of closely related analogs, their predictive power is often limited to the chemical space covered by the training set. nih.gov
Structure-based methods, such as molecular docking, simulate the interaction between a ligand (like β-santalene) and its target protein, such as an olfactory receptor or an enzyme. researchgate.netigem.wiki For example, computational studies have been used to model how santalene isomers bind to cytochrome P450 enzymes, which are involved in their biosynthesis into santalols. igem.wikiigem.wiki These simulations can predict binding affinities and identify key amino acid residues in the active site that are critical for catalysis. igem.wiki
Furthermore, multiscale simulations combining quantum mechanics and molecular mechanics (QM/MM) have been employed to explore the reaction pathways of santalene synthases. researchgate.net This research has identified key residues, such as F441 in the SanSyn enzyme, that control the conformational dynamics of reaction intermediates, thereby determining the product ratio of α- to β-santalene. dntb.gov.uaresearchgate.net Such insights are crucial for the rational engineering of enzymes to produce specific, desired sesquiterpene isomers for industrial applications. researchgate.net
Future Research Trajectories and Interdisciplinary Perspectives
Integration of Computational and Experimental Approaches for Biosynthetic Pathway Engineering
The pursuit of efficient (±)-β-santalene production is increasingly benefiting from the synergy between computational modeling and experimental validation. This integrated approach allows for a more rational and targeted engineering of the biosynthetic pathways.
Computational Modeling: Quantum mechanics/molecular mechanics (QM/MM) simulations are being employed to investigate the reaction mechanisms of santalene synthases, the key enzymes responsible for converting farnesyl pyrophosphate (FPP) into various santalene isomers. researchgate.net These simulations provide insights into the conformational dynamics of intermediate molecules within the enzyme's active site and can help identify key amino acid residues that influence product specificity. researchgate.net For example, studies have identified specific residues, such as F441 in the santalene synthase SanSyn, that play a crucial role in determining the ratio of α-santalene to β-santalene produced. researchgate.netmdpi.com
Experimental Validation: The predictions from computational models are then tested experimentally. Site-directed mutagenesis, where specific amino acids in the enzyme are altered, is a common technique. By modifying key residues identified through simulations, researchers can create mutant enzymes with altered product profiles. For instance, the F441V mutant of SanSyn was shown to produce both α- and β-santalenes, demonstrating the power of this combined approach to tailor enzyme specificity. mdpi.com This integration of computational and experimental methods accelerates the development of enzymes with desired catalytic properties for producing specific santalene isomers. researchgate.netmdpi.com
Novel Biotechnological Platforms for Sustainable Production
The unsustainable and often fluctuating supply of sandalwood oil from its natural source has driven the development of biotechnological production platforms. nih.govgoogle.com Metabolic engineering of microorganisms has emerged as a promising strategy for the sustainable production of (±)-β-santalene and other valuable sesquiterpenes. mdpi.comnih.govresearchgate.net
Microbial Chassis: A variety of microorganisms are being explored as cell factories, including:
Saccharomyces cerevisiae (Baker's Yeast): This has been a workhorse for metabolic engineering due to its well-characterized genetics and robustness in industrial fermentation. mdpi.comnih.govnih.gov Strategies in yeast often involve overexpressing the santalene synthase gene and optimizing the native mevalonate (B85504) (MVA) pathway to increase the supply of the precursor FPP. researchgate.netnih.gov Down-regulation of competing pathways, such as the ergosterol (B1671047) biosynthesis pathway by modifying the ERG9 gene, has been shown to significantly increase santalene yields. nih.govnih.govresearchgate.net
Escherichia coli: This bacterium is another popular host due to its rapid growth and ease of genetic manipulation. nih.gov Successful production of α-santalene in E. coli has been achieved by introducing a heterologous mevalonate pathway and engineering santalene synthase variants. nih.gov
Pseudomonas putida: This bacterium's metabolic versatility makes it an attractive chassis, particularly for its ability to utilize a range of carbon sources, including those derived from plastic waste. igem.wiki
Yarrowia lipolytica: This oleaginous yeast has also been successfully engineered for α-santalene production, demonstrating its potential as a robust production platform. nih.govresearchgate.net
Plant-Based Systems: In addition to microorganisms, plant-based systems are also being investigated:
Physcomitrella patens (Moss): This moss has been genetically engineered to produce both α- and β-santalene. frontiersin.orgfrontiersin.orgnih.gov Targeting the santalene synthase to the plastids has been shown to increase yields. nih.govfrontiersin.org
Nicotiana tabacum (Tobacco): Transgenic tobacco plants have been created that can produce santalenes. researchgate.net
These diverse platforms offer various advantages and are being continuously optimized to improve titers and make the biotechnological production of (±)-β-santalene economically viable.
Elucidating Undiscovered Biological Functions and Molecular Targets
While (±)-β-santalene is primarily known for its contribution to the characteristic fragrance of sandalwood oil, research is beginning to uncover its potential biological activities. Sandalwood oil, which contains β-santalene, has been traditionally used for its medicinal properties, and modern studies are starting to validate some of these uses at a molecular level. nih.govresearchgate.net
The complex mixture of sesquiterpenes in sandalwood oil, including β-santalene, is thought to provide protection against wood-rotting fungal pathogens in the Santalum tree. mdpi.com Pre-clinical studies on sandalwood oil and its components have suggested a range of potential health benefits, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. researchgate.netdrewno-wood.plresearchgate.net
However, the specific biological functions and molecular targets of (±)-β-santalene itself are still largely underexplored. Future research is needed to isolate the effects of β-santalene from other components of sandalwood oil and to identify the specific cellular pathways and proteins it interacts with. This could lead to the discovery of new therapeutic applications for this compound.
Advanced Analytical Method Development for In Situ Monitoring
The development of advanced analytical techniques is crucial for both the quality control of sandalwood oil and for monitoring the production of (±)-β-santalene in real-time within bioreactors.
Chromatographic Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used method for the analysis of volatile compounds like β-santalene in essential oils and fermentation broths. researchgate.netresearchgate.netresearchgate.net It allows for the identification and quantification of individual sesquiterpene isomers. researchgate.netnih.gov Multidimensional GC-MS can provide even greater resolution for complex mixtures. unime.it
High-Performance Liquid Chromatography (HPLC): HPLC is another technique used for the quality assessment of sandalwood oil. researchgate.net
Spectroscopic Techniques:
Near-Infrared Spectroscopy (NIRS): NIRS is a rapid and non-destructive technique that shows promise for the online or in-situ analysis of sandalwood oil quality. researchgate.net Combined with chemometric methods, it can be used to quantify major components like santalols. researchgate.net
In Situ Monitoring: A significant challenge in biotechnological production is the real-time monitoring of product formation. The hydrophobicity and volatility of sesquiterpenes like β-santalene pose challenges for downstream processing and recovery. nih.gov Developing methods for in situ product recovery and analysis is an active area of research. This could involve the use of specialized sensors or integrated extraction and analysis systems within the fermenter. These advancements will be critical for optimizing and scaling up the biotechnological production of (±)-β-santalene. nih.gov
Q & A
Q. What enzymatic pathways are involved in (±)-β-Santalene biosynthesis, and how can they be characterized experimentally?
(±)-β-Santalene is synthesized from (2E,6E)-farnesyl diphosphate (FPP) via β-santalene synthase (EC 4.2.3.83), which catalyzes cyclization and dephosphorylation. The enzyme produces a mixture of sesquiterpenoids, including (-)-β-santalene, (+)-α-santalene, and (-)-exo-α-bergamotene . To characterize this pathway, researchers often use recombinant enzyme assays coupled with GC-MS to quantify product profiles. A validated method involves incubating purified β-santalene synthase with FPP in a buffer containing Mg²⁺, followed by hexane extraction and GC-MS analysis using α-humulene as an internal standard .
Q. How can researchers validate the stereochemical purity of synthesized (±)-β-Santalene?
Stereochemical validation requires chiral chromatography or NMR-based structural elucidation. For example, nuclear Overhauser effect (NOE) spectroscopy can distinguish between exo- and endo-isomers by analyzing spatial proton interactions in the bicyclo[2.2.1]heptane skeleton. Synthetic approaches, such as Corey’s stereoselective alkylation of bicyclic ketones, can also ensure stereochemical fidelity .
Q. What analytical methods are recommended for quantifying (±)-β-Santalene in microbial cultures?
GC-MS is the gold standard for quantifying sesquiterpenes like (±)-β-Santalene. Protocols include spiking cultures with internal standards (e.g., α-humulene), extracting metabolites via liquid-liquid partition (hexane/water), and calibrating detector response factors using authentic standards . For high-throughput screening, coupled colorimetric assays (e.g., inorganic pyrophosphatase-linked detection of FPP consumption) can supplement GC-MS .
Advanced Research Questions
Q. How can metabolic engineering of S. cerevisiae improve (±)-β-Santalene yields, and what are the key challenges?
Strategies include:
- Upregulating FPP flux : Overexpression of truncated HMG-CoA reductase (tHMG1) to bypass feedback inhibition .
- Downregulating competing pathways : CRISPRi-mediated suppression of squalene synthase (ERG9) to reduce FPP diversion to sterols .
- Enhancing precursor availability : Deletion of lipid phosphate phosphatase (LPP1) to prevent FPP hydrolysis, though this requires strain-specific optimization due to gaps in genome-scale metabolic models (e.g., Yeast 6) . Challenges include balancing enzyme expression to avoid toxicity and reconciling simulation tools (e.g., TDPS_FBA) with experimental yields, which often diverge in chemostat vs. batch cultures .
Q. What experimental approaches resolve discrepancies between simulated and observed (±)-β-Santalene yields in metabolic models?
Turnover-Dependent Phenotypic Simulation (TDPS) can predict yields by integrating enzyme turnover numbers and flux balance analysis (FBA). However, discrepancies arise from unmodeled regulatory effects (e.g., post-translational modifications) or cultivation-specific factors (e.g., oxygen gradients in shake flasks). Researchers should validate models using chemostat cultures, which provide steady-state data closer to FBA assumptions .
Q. How can enzyme engineering modify β-santalene synthase product specificity?
Structure-guided mutagenesis targeting active-site residues (e.g., Thr467 in SaSSy or Gly/Glu in SanSyn) alters substrate docking and deprotonation patterns. For example, substituting Thr467 with bulkier residues in Santalum album β-santalene synthase reduces α-santalene byproduct formation. Computational modeling (e.g., homology-based docking) and directed evolution are critical for rational design .
Q. What statistical methods are appropriate for analyzing (±)-β-Santalene production data across biological replicates?
Use two-tailed t-tests with unequal variance to compare means (e.g., strain optimization experiments). For multi-factorial designs (e.g., promoter strength × gene copy number), ANOVA with post-hoc Tukey tests is recommended. Ensure biological triplicates and report standard deviations to account for variability in sesquiterpene volatility .
Q. How do cultivation conditions (batch vs. chemostat) impact (±)-β-Santalene stability and recovery?
Chemostat cultures enhance yield reproducibility by maintaining nutrient-limited steady states, reducing metabolic burden. However, (±)-β-Santalene’s volatility necessitates in-situ extraction (e.g., overlay with dodecane) to prevent losses. In batch cultures, intermittent sampling and rapid quenching (liquid N₂) minimize degradation .
Methodological Guidance
Designing a robust experimental workflow for (±)-β-Santalene pathway optimization:
- Step 1 : Clone β-santalene synthase variants into a high-copy plasmid with constitutive promoters (e.g., TEF1).
- Step 2 : Transform into S. cerevisiae strains pre-engineered for FPP overproduction (e.g., SCIGS28).
- Step 3 : Cultivate in controlled bioreactors with online monitoring of O₂/CO₂.
- Step 4 : Extract metabolites at stationary phase and quantify via GC-MS.
- Step 5 : Validate using TDPS_FBA simulations adjusted for strain-specific parameters .
Addressing contradictory data in (±)-β-Santalene stereoselective synthesis:
Contradictions often arise from divergent alkylation/cyclization conditions. For example, acidic conditions may induce α→β-santalene isomerization . Mitigate this by:
- Controlling reaction pH : Use buffered solutions (e.g., phosphate, pH 7.0).
- Validating intermediates : NMR tracking of key protons (e.g., C12 in α-santalene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
